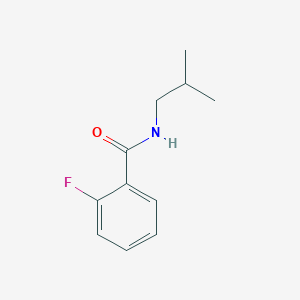
2-Fluoro-N-isobutylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-isobutylbenzamide is an organic compound with the molecular formula C₁₁H₁₄FNO It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the second position and an isobutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including 2-fluoro-N-isobutyl-benzamide, typically involves the condensation of benzoic acids with amines. One efficient method involves the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation. This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-isobutylbenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or other aromatic compounds.
Scientific Research Applications
2-Fluoro-N-isobutylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of benzamide, 2-fluoro-N-isobutyl- is not well-documented. like other benzamide derivatives, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, without the fluorine and isobutyl substitutions.
2-Fluorobenzamide: Similar structure but lacks the isobutyl group.
N-Isobutylbenzamide: Similar structure but lacks the fluorine atom.
Uniqueness
2-Fluoro-N-isobutylbenzamide is unique due to the presence of both the fluorine atom and the isobutyl group. These substitutions can significantly alter the compound’s chemical and biological properties, making it distinct from other benzamide derivatives.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
2-fluoro-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H14FNO/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
MJQFYCQZAQWCAS-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC=CC=C1F |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


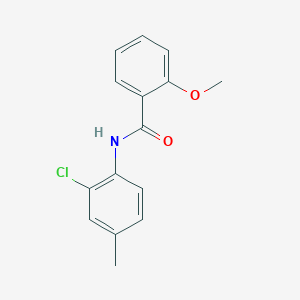
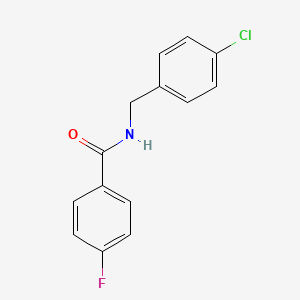
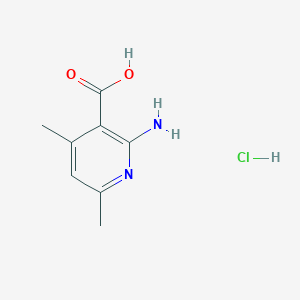

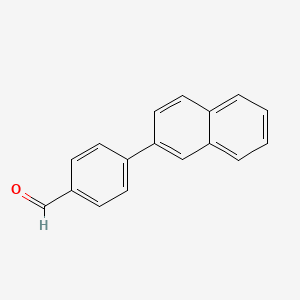

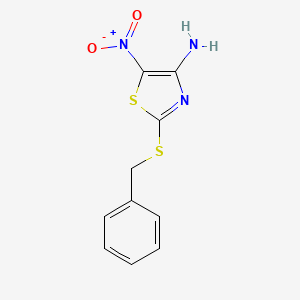

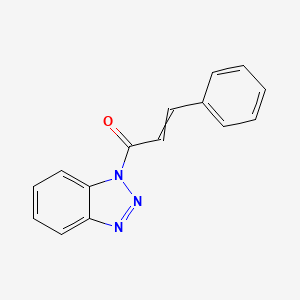
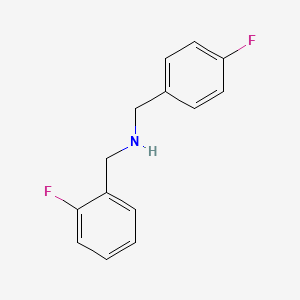
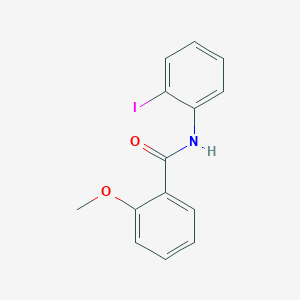
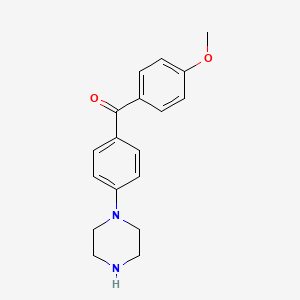
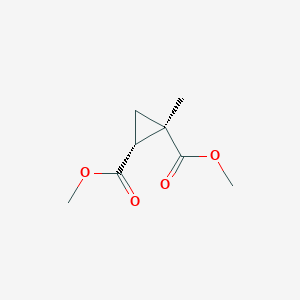
![N-([1,1'-Biphenyl]-2-yl)-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B1634676.png)
